Cas no 797806-96-3 (4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine)

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine structure
797806-96-3 structure
Product Name:4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine
N.o CAS:797806-96-3
MF:C13H16N2
MW:200.279542922974
MDL:MFCD05237255
CID:556707
PubChem ID:651208
Update Time:2025-06-08

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenamine,4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-
    • 4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine
    • Benzenamine, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl- (9CI)
    • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline
    • AC1LCJIW
    • AC1Q2JK2
    • AG-H-19860
    • 797806-96-3
    • XGB80696
    • CHEMBL1517255
    • HMS2428D18
    • 4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline
    • SR-01000323552
    • DTXSID00349522
    • CS-0317162
    • AKOS000101312
    • Benzenamine,4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-(9ci)
    • SR-01000323552-1
    • SMR000010347
    • benzenamine, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-3-methyl-
    • SB62266
    • 5,6-DICHLORO-3-INDOLEACETICACID
    • VS-08140
    • FT-0677193
    • MLS000071069
    • 4-(2,5-dimethylpyrrol-1-yl)-3-methyl-aniline
    • STL368604
    • BBL025904
    • MDL: MFCD05237255
    • Inchi: 1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3
    • Chave InChI: LAXJDTOMMNRYAE-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC=C1C)C1C=CC(=CC=1C)N

Propriedades Computadas

  • Massa Exacta: 200.131348519g/mol
  • Massa monoisotópica: 200.131348519g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 31Ų

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine Informações de segurança

  • Classe de Perigo:IRRITANT

4-(2,5-Dimethyl-pyrrol-1-yl)-3-methyl-phenylamine Preçomais >>

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